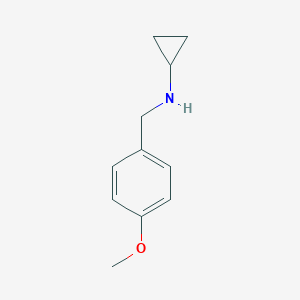

N-(4-methoxybenzyl)cyclopropanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRKRVOSGOVKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405985 | |

| Record name | N-(4-methoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70894-71-2 | |

| Record name | N-(4-methoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-methoxyphenyl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(4-methoxybenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxybenzyl)cyclopropanamine is a secondary amine that incorporates both a cyclopropyl moiety and a 4-methoxybenzyl group. This compound serves as a valuable building block in medicinal chemistry and drug discovery, offering a unique combination of structural features.[1] The cyclopropane ring introduces conformational rigidity and a three-dimensional aspect to molecular scaffolds, while the 4-methoxybenzyl group can participate in various intermolecular interactions. Understanding the fundamental basic properties of this amine, such as its pKa and solubility, is critical for its application in the synthesis of novel bioactive molecules and for predicting its behavior in biological systems.

This technical guide provides a summary of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

| Property | Value | Remarks |

| Molecular Formula | C₁₁H₁₅NO | [2][3] |

| Molecular Weight | 177.25 g/mol | |

| Predicted XlogP | 1.9 | This value suggests the compound is moderately lipophilic and likely has low aqueous solubility.[2] |

| Estimated pKa | ~9.0 - 9.5 | This estimation is based on the pKa values of cyclopropylamine (9.10) and benzylamine (9.33). The electronic effect of the 4-methoxybenzyl group is expected to be minimal on the basicity of the secondary amine.[4][5][6][7] |

| Estimated Aqueous Solubility | Low | Based on the predicted XlogP and the poor water solubility of the related N-benzylcyclopropanamine, it is expected to have low solubility in water.[2] |

| Solubility in Organic Solvents | Soluble | Expected to be soluble in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene).[8] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa of an amine is the pH at which 50% of the molecules are in their protonated (conjugate acid) form. Potentiometric titration is a standard and accurate method for its determination.

Methodology:

-

Sample Preparation: Accurately weigh approximately 20-50 mg of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution. A common starting point is 50 mL of a 1:1 (v/v) water:methanol solution.

-

Titration Setup:

-

Place the sample solution in a thermostatted beaker with a magnetic stirrer.

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of the steepest slope on the titration curve, which can be determined from the first derivative of the curve (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).

-

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of purified water (or a relevant aqueous buffer, e.g., phosphate-buffered saline, PBS). The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve.

-

Conclusion

While experimental data for this compound is limited, its basic properties can be reasonably estimated from its structural components. The provided experimental protocols offer robust methods for the precise determination of its pKa and aqueous solubility. This information is fundamental for medicinal chemists and drug development professionals to effectively utilize this compound in the design and synthesis of new chemical entities with desired pharmacokinetic and pharmacodynamic profiles.

References

- 1. biocat.com [biocat.com]

- 2. PubChemLite - N-[(4-methoxyphenyl)methyl]cyclopropanamine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 3. 70894-71-2|this compound|BLD Pharm [bldpharm.com]

- 4. m.chemicalbook.com [m.chemicalbook.com]

- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Benzylamine | 100-46-9 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to N-(4-methoxybenzyl)cyclopropanamine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of N-(4-methoxybenzyl)cyclopropanamine for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, with the CAS Number 70894-71-2, is a secondary amine featuring a cyclopropyl group and a 4-methoxybenzyl group attached to the nitrogen atom.[1][2] This molecule serves as a valuable building block in medicinal chemistry and drug discovery.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 70894-71-2 | [1] |

| Molecular Formula | C11H15NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]cyclopropanamine | |

| SMILES | COC1=CC=C(C=C1)CNC2CC2 | |

| InChI | InChI=1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |

| Predicted XlogP | 1.9 |

Note: At present, there is no publicly available crystallographic data for this compound. Therefore, precise experimental bond lengths and angles are not available. The structure consists of a planar 4-methoxyphenyl ring connected via a methylene bridge to the nitrogen atom of a cyclopropylamine moiety. The cyclopropyl ring is a strained, three-membered carbocycle.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of cyclopropanecarboxaldehyde with 4-methoxybenzylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the target secondary amine.

Experimental Protocol: Reductive Amination

Materials:

-

4-Methoxybenzylamine

-

Cyclopropanecarboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-methoxybenzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask is added cyclopropanecarboxaldehyde (1.1 equivalents) and glacial acetic acid (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the stirred solution. The reaction is then stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted/Expected Peaks |

| ¹H NMR | δ (ppm): ~7.2 (d, 2H, Ar-H ortho to CH₂) ~6.8 (d, 2H, Ar-H ortho to OCH₃) ~3.8 (s, 3H, OCH₃) ~3.7 (s, 2H, Ar-CH₂) ~2.2 (m, 1H, CH-cyclopropyl) ~1.5 (br s, 1H, NH) ~0.4-0.8 (m, 4H, CH₂-cyclopropyl) |

| ¹³C NMR | δ (ppm): ~159 (Ar-C-OCH₃) ~132 (Ar-C) ~129 (Ar-CH) ~114 (Ar-CH) ~55 (OCH₃) ~54 (Ar-CH₂) ~32 (CH-cyclopropyl) ~4 (CH₂-cyclopropyl) |

| IR | ν (cm⁻¹): ~3300-3400 (N-H stretch) ~3000-3100 (C-H stretch, aromatic and cyclopropyl) ~2800-3000 (C-H stretch, aliphatic) ~1610, 1510 (C=C stretch, aromatic) ~1245 (C-O stretch, aryl ether) ~1030 (C-N stretch) |

| Mass Spec. | m/z: 177 (M⁺) 121 (M - C₃H₅N)⁺ (tropylium ion fragment) |

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities or associated signaling pathways for this compound. Its structural motifs, however, are present in various biologically active molecules, suggesting its potential as a scaffold in the development of novel therapeutic agents. Further research is required to elucidate its pharmacological profile.

Conclusion

This compound is a readily synthesizable secondary amine with potential applications in medicinal chemistry. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities.

References

N-(4-methoxybenzyl)cyclopropanamine: A Scaffolding Fragment in Drug Discovery with Undefined Mechanism of Action

An In-depth Technical Guide on the Core Understanding of N-(4-methoxybenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chemical compound primarily recognized for its role as a versatile building block in synthetic chemistry and a fragment molecule in drug discovery.[1] Despite its application in the synthesis of potentially bioactive molecules, a specific, well-defined mechanism of action for this compound itself has not been elucidated in publicly available scientific literature. This technical guide consolidates the current understanding of this compound, focusing on its chemical properties and its utility as a scaffold for the development of novel chemical entities. Due to the absence of specific biological data, this document will also briefly touch upon the pharmacological activities of structurally related compounds to provide a broader context for future research, while clearly delineating that these activities are not directly attributable to this compound.

Chemical Properties and Synthesis

This compound is a secondary amine with the molecular formula C₁₁H₁₅NO. Its structure features a cyclopropylamine moiety attached to a 4-methoxybenzyl group. This combination of a rigid cyclopropyl ring and a methoxy-substituted aromatic ring makes it an attractive starting material for medicinal chemists.

While detailed experimental protocols for its specific synthesis are not extensively published, its structure suggests that it can be synthesized via reductive amination of cyclopropanone with 4-methoxybenzylamine or by N-alkylation of cyclopropylamine with 4-methoxybenzyl halide. The compound is commercially available from various chemical suppliers, indicating that robust synthetic routes have been established.

Role as a Fragment in Drug Discovery

The primary significance of this compound in the current scientific landscape is its use as a "fragment molecule."[1] In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Promising fragments are then elaborated or linked together to create more potent, lead-like molecules. This compound, with its distinct chemical features, serves as an important scaffold for such molecular linking, expansion, and modification.[1]

Biological Activity of Structurally Related Compounds

While there is no specific data on the mechanism of action of this compound, studies on compounds with similar structural motifs offer some insights into potential, yet unproven, biological activities. It is crucial to reiterate that the following information pertains to related but distinct molecules.

Antimicrobial and Antifungal Activity

Research into amide derivatives of cyclopropane has demonstrated that this moiety can be incorporated into molecules with antimicrobial and antifungal properties. Similarly, fatty acid amides derived from 4-methoxybenzylamine have been synthesized and have shown antimicrobial activity, with some compounds demonstrating DNA binding capabilities. These findings suggest that the combination of the cyclopropyl and 4-methoxybenzyl groups could be a starting point for the design of novel anti-infective agents.

Potential for CNS Activity

Structurally analogous compounds, such as N-benzyl-1-(4-methoxyphenyl)propan-2-amine, have been noted for their similarity to amphetamine derivatives and have been investigated for their potential as monoamine oxidase (MAO) inhibitors. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which is a mechanism of action for some antidepressant and anxiolytic drugs. However, there is no evidence to suggest that this compound possesses such activity.

Future Directions

The current body of literature positions this compound as a valuable tool for chemical synthesis and drug discovery. Its full biological potential, however, remains untapped. Future research should focus on:

-

Systematic Screening: Subjecting this compound to a broad range of biological assays to identify potential molecular targets.

-

Analogue Synthesis and SAR Studies: Synthesizing a library of analogues to explore the structure-activity relationship (SAR) and identify key pharmacophoric features.

-

Computational Modeling: Utilizing in silico methods to predict potential binding sites and mechanisms of action against various protein targets.

Conclusion

This compound is a chemical entity of interest to medicinal chemists and drug discovery scientists due to its structural characteristics, which make it a suitable scaffold for the development of more complex molecules. At present, there is a lack of published data defining its specific mechanism of action, molecular targets, or pharmacological profile. The biological activities of structurally related compounds provide a speculative context for its potential, but further empirical investigation is required to move from its current status as a building block to a compound with a known biological function. Researchers utilizing this molecule should consider it a starting point for discovery rather than an agent with a pre-defined therapeutic action.

References

The Biological Activity of N-(4-methoxybenzyl)cyclopropanamine: A Technical Guide for Researchers

Abstract

N-(4-methoxybenzyl)cyclopropanamine is a synthetic compound of significant interest within the fields of medicinal chemistry and pharmacology. Its structural architecture, featuring a cyclopropylamine moiety linked to a 4-methoxybenzyl group, positions it as a potent inhibitor of monoamine oxidases (MAOs), enzymes pivotal in the catabolism of key neurotransmitters. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its primary mechanism of action as an MAO inhibitor. This document details the downstream signaling consequences of MAO inhibition, offers quantitative data for a closely related analog, and provides detailed experimental protocols for the assessment of its bioactivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders.

Introduction

This compound belongs to the class of cyclopropylamine derivatives, which are recognized as mechanism-based inhibitors of monoamine oxidases (MAOs). MAOs are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine; both isoforms can metabolize dopamine.

The inhibition of MAOs leads to an increase in the synaptic concentrations of these neurotransmitters, a mechanism that underlies the therapeutic efficacy of MAO inhibitors (MAOIs) in the treatment of depression, anxiety disorders, and Parkinson's disease. The cyclopropylamine functional group is a key pharmacophore that confers irreversible inhibitory activity through the formation of a covalent adduct with the FAD cofactor of the enzyme. The N-substituent, in this case, the 4-methoxybenzyl group, plays a crucial role in modulating the potency and selectivity of the compound for the MAO isoforms.

Primary Biological Activity: Monoamine Oxidase Inhibition

The principal biological activity of this compound is the inhibition of monoamine oxidase. This inhibition is believed to be irreversible and mechanism-based, a characteristic feature of many cyclopropylamine-containing compounds.

Mechanism of MAO Inhibition by Cyclopropylamines

The mechanism of irreversible inhibition of MAO by cyclopropylamine derivatives involves the enzyme's own catalytic cycle. The cyclopropylamine is recognized as a substrate by the MAO active site. During the oxidative deamination process, the strained cyclopropane ring undergoes opening, leading to the formation of a highly reactive intermediate. This intermediate then forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it catalytically inactive.

Signaling Pathways Modulated by MAO Inhibition

The inhibition of MAO-A and MAO-B has profound effects on monoaminergic neurotransmission. By preventing the breakdown of serotonin, norepinephrine, and dopamine, this compound would be expected to increase the levels of these neurotransmitters in the synaptic cleft. This, in turn, leads to enhanced activation of their respective postsynaptic receptors and subsequent downstream signaling cascades.

The following diagram illustrates the general signaling pathway affected by MAO inhibition:

Quantitative Biological Data

| Compound | Target | IC50 (nM) | Inhibition Type | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | Irreversible | [1] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | Irreversible | [1] |

Note: The data presented is for a structural analog and should be considered as an estimation of the potential activity of this compound.

Experimental Protocols

The following section details a standard in vitro experimental protocol for assessing the MAO inhibitory activity of this compound.

In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

This protocol is based on the measurement of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

4.1.1. Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

p-Tyramine (MAO substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red (or other suitable fluorescent probe for H₂O₂)

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well black microplates

-

Microplate reader with fluorescence detection capabilities (Excitation ~530-560 nm, Emission ~590 nm)

4.1.2. Experimental Workflow

4.1.3. Detailed Procedure

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final assay concentrations. Prepare similar dilutions for the control inhibitors, clorgyline and selegiline.

-

Assay Plate Setup: To the wells of a 96-well black microplate, add the appropriate volume of the diluted test compound or control inhibitors. Include wells for a no-inhibitor control (vehicle only) and a background control (no enzyme).

-

Enzyme Addition and Pre-incubation: Add the MAO-A or MAO-B enzyme solution to each well (except the background control). Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme, which is particularly important for irreversible inhibitors.

-

Reaction Initiation: Prepare a reaction mixture containing the substrate (p-tyramine), HRP, and the fluorescent probe (Amplex® Red) in assay buffer. Add this mixture to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of no-inhibitor control well)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Structure-Activity Relationship (SAR) Considerations

The biological activity of N-substituted cyclopropylamines as MAO inhibitors is influenced by the nature of the substituent on the nitrogen atom.

-

Cyclopropylamine Moiety: This is the key pharmacophore responsible for the mechanism-based irreversible inhibition of MAO.

-

N-Benzyl Group: The presence of a benzyl group generally confers affinity for the MAO active site.

-

4-Methoxy Substituent: The methoxy group at the para position of the benzyl ring is an electron-donating group. The electronic properties and steric bulk of substituents on the aromatic ring can influence the potency and selectivity of the inhibitor for MAO-A versus MAO-B. Generally, the active site of MAO-B is considered to be more hydrophobic and can accommodate bulkier substituents compared to MAO-A. The 4-methoxy group may enhance interactions within the hydrophobic active site of MAO-B, potentially contributing to the high potency observed for the analog cis-N-benzyl-2-methoxycyclopropylamine.

Conclusion

This compound is a promising molecule with the potential for potent and irreversible inhibition of monoamine oxidases. Based on the activity of a close structural analog, it is likely to exhibit high potency, particularly against MAO-B. The primary biological effect of this compound is the modulation of monoaminergic neurotransmission through the elevation of synaptic levels of serotonin, norepinephrine, and dopamine. The experimental protocols provided herein offer a robust framework for the in vitro characterization of its inhibitory activity. Further investigation is warranted to definitively determine the IC50 values for this compound against both MAO isoforms and to explore its potential therapeutic applications in relevant disease models.

References

The Dual Role of N-Methoxybenzyl Amines: From Synthetic Tools to Potent Psychedelics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methoxybenzyl group, a seemingly simple chemical moiety, plays a fascinatingly dichotomous role in the landscape of pharmacology and medicinal chemistry. On one hand, the para-methoxybenzyl (PMB) group serves as a robust and versatile protecting group for amines in complex organic syntheses. On the other, the ortho-methoxybenzyl substituent is a critical pharmacophore in a class of potent synthetic hallucinogens known as the NBOMe series. This technical guide provides a comprehensive overview of the pharmacological properties of N-methoxybenzyl protected amines, with a primary focus on the highly psychoactive NBOMe compounds. It delves into their mechanisms of action, receptor binding affinities, functional activities, and the experimental protocols used for their characterization.

N-Methoxybenzyl Group as a Protective Strategy in Synthesis

In the realm of synthetic organic chemistry, the para-methoxybenzyl (PMB) group is frequently employed to temporarily block the reactivity of primary and secondary amines. Its utility stems from its stability under a wide range of reaction conditions, including exposure to oxidizing and reducing agents, as well as bases and nucleophiles.[1] The PMB group can be introduced via reactions such as the Williamson ether synthesis.[2] Its removal, or deprotection, can be achieved under specific conditions that often do not affect other sensitive functional groups in the molecule, a property known as orthogonality.[2] Common deprotection methods include treatment with strong acids like trifluoroacetic acid or oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] While the PMB group itself is not typically associated with specific pharmacological activity, its use is crucial in the multi-step synthesis of many biologically active molecules.

N-(ortho-Methoxybenzyl) Phenethylamines (NBOMes): A Class of Potent 5-HT2A Receptor Agonists

The narrative dramatically shifts when the methoxybenzyl group is in the ortho position on the N-benzyl substituent of a phenethylamine backbone. These compounds, known as NBOMes, are potent hallucinogens that have emerged as novel psychoactive substances.[3][4][5] Their primary mechanism of action is the activation of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) critically involved in perception, cognition, and mood.[3][6][7]

Structure-Activity Relationships and Receptor Binding Affinity

A key discovery in the pharmacology of phenethylamines was that the addition of an N-benzyl group, particularly an N-(2-methoxybenzyl) group, dramatically increases the affinity and potency at the 5-HT2A receptor compared to their parent 2C-X compounds.[3][8][9] This substitution was found to be more favorable than other N-benzyl modifications for 5-HT2A receptor agonism.[9] The N-2-methoxybenzyl substitution generally leads to an increased binding affinity at several other receptors as well, including serotonergic 5-HT2C, adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors, while reducing affinity for 5-HT1A receptors and the trace amine-associated receptor 1 (TAAR1).[7][10]

The following tables summarize the quantitative pharmacological data for a selection of NBOMe compounds and their 2C counterparts.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected NBOMe and 2C Compounds

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Adrenergic α1 | Dopamine D2 | Histamine H1 | TAAR1 (rat) |

| 2C-B | 16 | 45 | 4800 | 1100 | >10000 | 2000 | 140 |

| 25B-NBOMe | 0.5 | 2.3 | >10000 | 330 | 4600 | 25 | 1000 |

| 2C-C | 61 | 110 | >10000 | 2000 | >10000 | 3300 | 230 |

| 25C-NBOMe | 0.4 | 2.0 | >10000 | 270 | 3600 | 23 | 900 |

| 2C-I | 32 | 65 | >10000 | 1600 | >10000 | 2600 | 280 |

| 25I-NBOMe | 0.6 | 4.6 | >10000 | 430 | 5600 | 31 | 1300 |

| 2C-H | 290 | 530 | 2100 | 4000 | >10000 | 4500 | 2300 |

| 25H-NBOMe | 1.5 | 12 | >10000 | 890 | >10000 | 68 | 21000 |

Data compiled from Rickli et al., 2015.[7][10]

Table 2: Functional Activity (EC50, nM) of Selected NBOMe and 2C Compounds at 5-HT2A Receptors

| Compound | 5-HT2A (Calcium Mobilization) |

| 2C-B | 2.8 |

| 25B-NBOMe | 0.2 |

| 2C-C | 11 |

| 25C-NBOMe | 0.5 |

| 2C-I | 8.1 |

| 25I-NBOMe | 0.4 |

| 2C-H | 180 |

| 25H-NBOMe | 1.5 |

Data compiled from Rickli et al., 2015.[7][10]

Signaling Pathways

Activation of the 5-HT2A receptor by an NBOMe agonist initiates a downstream signaling cascade. The 5-HT2A receptor is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. This increase in cytosolic calcium concentration is a key event in the cellular response to 5-HT2A receptor activation and can be measured in functional assays.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Head-twitch response - Wikipedia [en.wikipedia.org]

The Potential of N-(4-methoxybenzyl)cyclopropanamine as a Core Scaffold in Drug Discovery: A Focus on LSD1 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(4-methoxybenzyl)cyclopropanamine has emerged as a valuable structural motif in medicinal chemistry, particularly in the development of potent and selective inhibitors targeting Lysine-Specific Demethylase 1 (LSD1). LSD1 is a critical epigenetic regulator implicated in the pathogenesis of various cancers, most notably acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the applications of this compound-based compounds in drug discovery, with a primary focus on their role as LSD1 inhibitors. We will delve into their mechanism of action, summarize key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the associated signaling pathways.

Introduction: The this compound Scaffold

The this compound core structure combines several key features that make it an attractive starting point for the design of bioactive molecules. The cyclopropylamine moiety is a known pharmacophore that can act as a mechanism-based inactivator of flavin-dependent amine oxidases, such as LSD1 and monoamine oxidases (MAOs). The 4-methoxybenzyl group provides a handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have shown significant promise as irreversible inhibitors of LSD1. These compounds typically form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to its inactivation. This targeted inhibition of LSD1 has been shown to induce differentiation and apoptosis in cancer cells, making it a promising therapeutic strategy.

Mechanism of Action: Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The demethylation of H3K4 is generally associated with transcriptional repression, while the demethylation of H3K9 can lead to transcriptional activation. LSD1 is overexpressed in a variety of cancers and is essential for the maintenance of cancer stem cells.

This compound derivatives act as mechanism-based inhibitors of LSD1. The cyclopropylamine ring is oxidized by the FAD cofactor, leading to the formation of a reactive intermediate that covalently modifies the flavin, thereby irreversibly inactivating the enzyme. This inhibition leads to an increase in the global levels of H3K4me1/2, resulting in the reactivation of silenced tumor suppressor genes and the induction of cancer cell differentiation and apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of various this compound derivatives and other relevant LSD1 inhibitors.

Table 1: In Vitro Potency and Selectivity of LSD1 Inhibitors

| Compound ID | Modification on Core Scaffold | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Derivative A | Unspecified | 25.3 | >10,000 | >10,000 | MGC-803 | 14.3 | [1] |

| Derivative B | Unspecified | 180 | >1000 | >1000 | HepG2 | 0.93 | [2] |

| GSK2879552 | N-alkylated tranylcypromine derivative | 24 | - | - | SCLC and AML cell lines | - | [3] |

| S2101 | tranylcypromine derivative | - (kinact/KI = 4560 M-1s-1) | Weaker than tranylcypromine | Weaker than tranylcypromine | - | - | [4] |

| ORY-1001 | Functional group at N of PCPA | Potent | Selective | Selective | AML cells | - | [5] |

Table 2: In Vivo Efficacy of LSD1 Inhibitors in Xenograft Models

| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Derivative C | Mouse Xenograft | MGC-803 Gastric Cancer | 20 mg/kg | 68.5 | [3] |

| GSK2879552 | Mouse Xenograft | NCI-H1417 SCLC | Not specified | Effective inhibition | [3] |

| Compound 8i | Subcutaneous Xenograft | MV-4-11 AML | Not specified | Significant | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the potential of this compound derivatives as LSD1 inhibitors.

LSD1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the demethylase activity of LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated histone H3 peptide substrate (e.g., H3K4me2)

-

Europium-labeled anti-histone antibody (e.g., anti-H3K4me1)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well low-volume black plates

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 384-well plate, add the test compound dilutions.

-

Add the LSD1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the biotinylated H3 peptide substrate.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor.

-

Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the percent inhibition relative to a no-inhibitor control.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.[2][7][8][9]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the test compounds on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MV4-11 for AML)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well clear-bottom plates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).

-

Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.[10][11][12][13]

In Vivo Xenograft Model (Subcutaneous AML Model)

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a test compound in a mouse xenograft model of AML.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human AML cell line (e.g., MV4-11)

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Harvest AML cells from culture and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment:

-

Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

-

-

Monitoring:

-

Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration of treatment), euthanize the mice.

-

Excise the tumors and measure their weight.

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.[3][14][15][16][17]

-

Signaling Pathways and Experimental Workflows

The inhibition of LSD1 by this compound derivatives impacts several key signaling pathways implicated in cancer progression. The following diagrams, generated using the DOT language, visualize these relationships and a typical experimental workflow.

Caption: LSD1 inhibition signaling cascade.

Caption: Drug discovery workflow for LSD1 inhibitors.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective LSD1 inhibitors. The data summarized in this guide highlight the significant potential of these compounds as therapeutic agents for cancer, particularly AML. The detailed experimental protocols provided herein offer a practical resource for researchers actively engaged in this field.

Future research will likely focus on further optimizing the pharmacokinetic properties of these derivatives to enhance their oral bioavailability and in vivo efficacy. Moreover, exploring the synergistic effects of these LSD1 inhibitors in combination with other anticancer agents could lead to more effective treatment regimens. The continued investigation of the intricate roles of LSD1 in various signaling pathways will undoubtedly unveil new therapeutic opportunities for compounds derived from the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.revvity.com [resources.revvity.com]

- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. reactionbiology.com [reactionbiology.com]

- 17. journal.waocp.org [journal.waocp.org]

An In-depth Technical Guide to N-(4-methoxybenzyl)cyclopropanamine Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxybenzyl)cyclopropanamine serves as a key structural motif in the design of novel bioactive compounds. Its unique combination of a cyclopropylamine moiety, a known pharmacophore for enzymes such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1), and a substituted benzyl group offers a versatile scaffold for therapeutic agent development. This technical guide provides a comprehensive overview of the synthesis, potential applications, and underlying mechanisms of action of this compound derivatives. It includes detailed experimental protocols for key biological assays and summarizes structure-activity relationship (SAR) data from closely related analogues to guide future drug discovery efforts.

Introduction

The cyclopropylamine scaffold is a privileged structure in medicinal chemistry, most notably recognized in the structure of tranylcypromine, an irreversible inhibitor of monoamine oxidases. The unique electronic and conformational properties of the cyclopropane ring contribute to the potent and often mechanism-based inhibition of flavin-dependent amine oxidases. The N-(4-methoxybenzyl) substitution provides an additional vector for modifying the pharmacological properties of the parent cyclopropanamine, influencing potency, selectivity, and pharmacokinetic parameters.

Derivatives of this scaffold have shown promise as inhibitors of two key enzyme families:

-

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are critical in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] selective inhibitors of MAO-B are of significant interest for the treatment of neurodegenerative disorders like Parkinson's disease.[2]

-

Lysine-Specific Demethylase 1 (LSD1/KDM1A): This enzyme plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9).[3] LSD1 is overexpressed in various cancers, making it an attractive target for oncological therapies.[4]

This guide will delve into the technical details of synthesizing and evaluating this compound derivatives for these therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of the parent this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the reductive amination of cyclopropanecarboxaldehyde with 4-methoxybenzylamine. Alternatively, nucleophilic substitution of a suitable cyclopropylamine precursor with 4-methoxybenzyl halide can be employed.

Further diversification of the scaffold can be achieved by:

-

Substitution on the phenyl ring: Introducing various substituents on the aromatic ring of the 4-methoxybenzyl group to explore their impact on activity and selectivity.

-

Modification of the cyclopropane ring: Introducing substituents on the cyclopropane ring to alter its stereochemistry and electronic properties.

-

Variation of the N-substituent: Replacing the 4-methoxybenzyl group with other substituted benzyl or heterocyclic moieties.

Potential Therapeutic Applications

Monoamine Oxidase (MAO) Inhibition

The primary and most explored application of cyclopropylamine derivatives is the inhibition of monoamine oxidases. The strained cyclopropane ring is susceptible to oxidative cleavage by the FAD cofactor of MAO, leading to the formation of a covalent adduct and irreversible inhibition.

-

MAO-B Selective Inhibition: For the treatment of Parkinson's disease, selectivity for MAO-B over MAO-A is crucial to avoid the "cheese effect," a hypertensive crisis caused by the inhibition of dietary tyramine metabolism by MAO-A. Research on related cis-cyclopropylamines has shown that it is possible to achieve high selectivity for MAO-B. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a potent and selective irreversible inhibitor of MAO-B.[5]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 shares structural and mechanistic similarities with MAOs, both being FAD-dependent amine oxidases. This has led to the exploration of MAO inhibitors, including cyclopropylamine derivatives, as potential LSD1 inhibitors.[3] LSD1 is a key regulator of gene expression and is implicated in the progression of various cancers, including acute myeloid leukemia (AML), lung adenocarcinoma, and clear cell renal cell carcinoma.[4][6][7] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce cancer cell differentiation and apoptosis.[3]

Data Presentation: Structure-Activity Relationships

While a comprehensive SAR study on a series of this compound derivatives is not yet available in the public domain, data from closely related analogues provide valuable insights for drug design.

Table 1: MAO Inhibition by cis-N-Benzyl-2-alkoxycyclopropylamine Derivatives

| Compound | R Group | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| cis-N-benzyl-2-methoxycyclopropylamine | OCH3 | 170 | 5 | 34 |

| cis-N-benzyl-2-ethoxycyclopropylamine | OC2H5 | >10,000 | 200 | >50 |

Data extracted from a study on cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.[5] IC50 values were determined after a 30-minute pre-incubation.

Table 2: LSD1 Inhibition by N-Substituted trans-2-Phenylcyclopropylamine (Tranylcypromine) Derivatives

| Compound | N-Substituent | LSD1 k_inact/K_I (M⁻¹s⁻¹) | MAO-A k_inact/K_I (M⁻¹s⁻¹) | MAO-B k_inact/K_I (M⁻¹s⁻¹) |

| Tranylcypromine | H | 44 | 105 | 700 |

| S2101 | 4-(benzyloxy)phenyl | 4560 | < 10 | 270 |

| S2116 | 4-((4-fluorobenzyl)oxy)phenyl | 9300 | < 10 | 170 |

| S2157 | 4-((4-(trifluoromethyl)benzyl)oxy)phenyl | 11700 | < 10 | 100 |

Data extracted from studies on structurally designed and N-alkylated trans-2-phenylcyclopropylamine derivatives as LSD1 inhibitors.[8][9]

Experimental Protocols

General Synthesis of this compound

A solution of cyclopropanecarboxaldehyde (1.0 eq) and 4-methoxybenzylamine (1.05 eq) in methanol is stirred at room temperature for 1 hour. The reaction mixture is then cooled to 0°C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO inhibitor screening kits.

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO Substrate (e.g., p-tyramine)

-

Fluorescent Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors in MAO Assay Buffer.

-

To each well of the 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) solution.

-

Add 10 µL of the test compound or reference inhibitor dilution to the respective wells. For control wells, add 10 µL of assay buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Prepare the reaction mixture containing the MAO substrate, Amplex Red, and HRP in MAO Assay Buffer.

-

Initiate the reaction by adding 40 µL of the reaction mixture to each well.

-

Measure the fluorescence intensity (excitation ~535 nm, emission ~590 nm) at multiple time points over 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by non-linear regression analysis.

In Vitro LSD1 Inhibition Assay (Biochemical)

This protocol is based on the measurement of hydrogen peroxide produced during the demethylation reaction.

Reagents and Materials:

-

Recombinant human LSD1-CoREST complex

-

LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

H3K4me2 peptide substrate

-

Amplex Red

-

Horseradish Peroxidase (HRP)

-

Test compounds and reference inhibitor (e.g., tranylcypromine)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitor in LSD1 Assay Buffer.

-

To each well of the 96-well plate, add the LSD1-CoREST complex.

-

Add the test compound or reference inhibitor dilution to the respective wells.

-

Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15 minutes).

-

Prepare the reaction mixture containing the H3K4me2 peptide substrate, Amplex Red, and HRP in LSD1 Assay Buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity (excitation ~535 nm, emission ~590 nm).

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

MAO-B Inhibition in Neurodegenerative Disease

Inhibition of MAO-B in the brain leads to an increase in the levels of dopamine, which can alleviate the motor symptoms of Parkinson's disease. Furthermore, MAO-B inhibition is thought to be neuroprotective by reducing the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of dopamine. This reduction in oxidative stress can lead to the upregulation of pro-survival genes such as Bcl-2 and neurotrophic factors.[10]

LSD1 Inhibition in Cancer

Inhibition of LSD1 leads to an increase in the methylation of H3K4 and H3K9, which alters gene expression. This can lead to the reactivation of tumor suppressor genes and the downregulation of oncogenes. Downstream effects of LSD1 inhibition include cell cycle arrest, for example, through the upregulation of p21, and interference with key cancer-related signaling pathways such as the EGFR and NF-κB pathways.[4][6][11]

Experimental Workflow for Lead Optimization

A typical workflow for the development of this compound derivatives as therapeutic agents would involve iterative cycles of design, synthesis, and biological evaluation.

Conclusion

This compound derivatives represent a promising class of compounds with the potential for development as inhibitors of MAO-B and LSD1. The existing data on related analogues suggest that high potency and selectivity can be achieved through systematic medicinal chemistry efforts. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and evaluation of novel derivatives. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile chemical scaffold.

References

- 1. Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 3. Inhibition of LSD1 attenuates oral cancer development and promotes therapeutic efficacy of immune checkpoint blockade and Yap/Taz inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 70894-71-2 [chemicalbook.com]

- 6. Preclinical studies reveal that LSD 1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations – ScienceOpen [scienceopen.com]

- 7. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of N-(4-methoxybenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxybenzyl)cyclopropanamine is a secondary amine containing a cyclopropyl group and a 4-methoxybenzyl moiety. Its structural motifs are of interest in medicinal chemistry, as cyclopropylamines are known to be mechanism-based inhibitors of flavin-containing enzymes, such as monoamine oxidases (MAO), and the 4-methoxybenzyl group is present in various biologically active compounds.[1] This guide provides a summary of the available safety and handling information, outlines general experimental considerations, and discusses potential biological activities based on related structures.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 70894-71-2 | --INVALID-LINK-- |

| Molecular Formula | C11H15NO | --INVALID-LINK-- |

| Molecular Weight | 177.24 g/mol | --INVALID-LINK-- |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Safety and Handling

The following sections summarize the known hazards and recommended handling procedures for this compound based on available safety data sheets.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are summarized in Table 2.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. |

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential when handling this compound.

| Category | Recommendations |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If working outside a fume hood or with powders, use a NIOSH-approved respirator with an appropriate cartridge. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

| Aspect | Guidelines |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |

Experimental Protocols

Hypothetical Synthesis via Reductive Amination

A common method for the synthesis of secondary amines is the reductive amination of an aldehyde or ketone with a primary amine. In this case, 4-methoxybenzaldehyde and cyclopropanamine would be the starting materials.

Caption: Hypothetical reductive amination workflow.

Methodology:

-

Imine Formation: 4-Methoxybenzaldehyde (1.0 eq) and cyclopropanamine (1.1 eq) are dissolved in a suitable solvent such as methanol or dichloromethane. The reaction may be catalyzed by a mild acid. The mixture is stirred at room temperature to form the intermediate imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product may be purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Disclaimer: There is no direct experimental evidence for the biological activity or mechanism of action of this compound in the public domain. The following discussion is based on the known activities of structurally related cyclopropylamine derivatives.

Cyclopropylamines are a well-known class of mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[1] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders.

Hypothetical Mechanism of MAO Inhibition

The proposed mechanism of MAO inhibition by cyclopropylamines involves the enzymatic oxidation of the amine, which leads to the opening of the strained cyclopropane ring. This generates a reactive species that covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inactivation.

Caption: Potential MAO inhibition pathway.

Further experimental investigation is required to determine if this compound exhibits MAO inhibitory activity and to elucidate its specific mechanism of action and selectivity for MAO-A versus MAO-B.

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. While specific experimental and biological data are lacking, its structural similarity to known MAO inhibitors suggests a potential for biological activity that warrants further investigation. Researchers working with this compound should adhere to strict safety protocols and consult the supplier's SDS for detailed information.

References

Stability and Storage of N-(4-methoxybenzyl)cyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-(4-methoxybenzyl)cyclopropanamine. Due to the limited availability of specific stability studies for this compound, this guide synthesizes information from safety data sheets, general principles of pharmaceutical stability testing, and knowledge of related chemical structures. The experimental protocols and potential degradation pathways described herein are based on established methodologies for assessing the stability of research chemicals and active pharmaceutical ingredients.

Summary of Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound. The compound is a corrosive liquid that can cause severe skin burns and eye damage. Adherence to recommended safety protocols is essential.

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Sigma-Aldrich |

| Light Conditions | Keep in a dark place | Sigma-Aldrich |

| Container | Tightly closed container | Echemi |

| Ventilation | Store in a dry, cool, and well-ventilated place | Echemi |

| Security | Store locked up | Echemi |

| Incompatible Materials | Acids, acid anhydrides, acid chlorides, chloroformates, and foodstuff containers | Echemi, Fisher Scientific[1] |

Physicochemical Properties

| Property | Value |

| CAS Number | 70894-71-2 |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.25 g/mol |

| Appearance | Liquid |

| Purity | ≥97% |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, potential degradation routes can be inferred based on its chemical structure, which includes a secondary amine, a benzyl group, a cyclopropyl group, and a methoxy-substituted benzene ring. The primary pathways are likely to be oxidation and hydrolysis.

Caption: Potential degradation pathways of this compound.

Illustrative Stability Data

The following tables present hypothetical quantitative data from forced degradation studies to illustrate the potential stability profile of this compound. These studies are designed to identify potential degradation products and develop stability-indicating analytical methods. The conditions are based on ICH guidelines for forced degradation studies.

Table 1: Hypothetical Stability Data in Solution (14 days)

| Condition | Temperature | % Assay of Parent Compound | % Total Degradation |

| 0.1 M HCl | 60°C | 88.2% | 11.8% |

| 0.1 M NaOH | 60°C | 92.5% | 7.5% |

| Water | 60°C | 98.1% | 1.9% |

| 3% H2O2 | 25°C | 85.7% | 14.3% |

Table 2: Hypothetical Solid-State Stability Data (30 days)

| Condition | Temperature | Humidity | % Assay of Parent Compound | % Total Degradation |

| Thermal | 60°C | Ambient | 97.3% | 2.7% |

| Photostability (ICH Q1B Option 2) | 25°C | Ambient | 96.5% | 3.5% |

Experimental Protocols

A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying this compound in the presence of its degradation products.

General Workflow for Stability Assessment

Caption: A general experimental workflow for assessing the stability of a chemical compound.

Protocol for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for up to 14 days. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for up to 14 days. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for up to 24 hours. Withdraw samples and dilute for analysis.

-

Thermal Degradation (Solid State): Place a known quantity of the solid compound in a stability chamber at 60°C. Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

-

Photostability (Solid State): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark. Analyze both samples.

-

HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer). Detection is typically performed using a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance.

Conclusion

References

N-(4-methoxybenzyl)cyclopropanamine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxybenzyl)cyclopropanamine is a secondary amine that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its structural motif, featuring a cyclopropyl group attached to a benzylamine, is of significant interest for the development of novel therapeutic agents. While direct biological data on the parent compound is limited in publicly accessible literature, numerous derivatives have been synthesized and evaluated, demonstrating a range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthetic route, and a summary of the biological activities of its derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this chemical scaffold.

Chemical and Physical Properties

This compound is a small molecule fragment that provides a structural basis for the design and synthesis of novel drug candidates.[1]

| Property | Value | Source |

| CAS Number | 70894-71-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)CNC2CC2 | [2] |

| InChI Key | QVRKRVOSGOVKPC-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 1.9 | [3] |

Synthesis

Proposed Experimental Protocol: Reductive Amination

This protocol is based on general procedures for reductive amination.

Materials:

-

Cyclopropanecarboxaldehyde

-

4-Methoxybenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous DCM or DCE, add 4-methoxybenzylamine (1.0-1.2 eq).

-

If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Proposed Synthesis Workflow

Biological Activity of Derivatives

While no direct biological activity data for this compound has been found, several of its derivatives have been synthesized and evaluated for their therapeutic potential. The data presented below is for these derivatives and should not be directly attributed to the parent compound.

Antimicrobial Activity of N-cyclopropyl-2-(4-methoxyphenyl)cyclopropane-1-carboxamide Derivatives

A series of amide derivatives containing the this compound scaffold have been synthesized and tested for their antimicrobial activity.[4] The minimum inhibitory concentration (MIC₈₀) values for some of these compounds against various pathogens are summarized below.

| Compound ID | Staphylococcus aureus (MIC₈₀, µg/mL) | Escherichia coli (MIC₈₀, µg/mL) | Candida albicans (MIC₈₀, µg/mL) |

| F18 | >128 | >128 | >128 |

| F19 | >128 | >128 | >128 |